Methyl 5-(pyridazin-4-yl)nicotinate
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Overview
Description
Methyl 5-(pyridazin-4-yl)nicotinate is a heterocyclic compound that features both pyridazine and nicotinate moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The molecular formula of this compound is C11H9N3O2, and it has a molecular weight of 215.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridazin-4-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridazine derivatives under specific conditions. One common method includes the esterification of 5-(pyridazin-4-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyridazin-4-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 5-(pyridazin-4-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-(pyridazin-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Nicotinic Acid: A precursor to nicotinate esters and an essential nutrient
Uniqueness: Methyl 5-(pyridazin-4-yl)nicotinate is unique due to its combined pyridazine and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
1346687-46-4 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 5-pyridazin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-4-9(5-12-6-10)8-2-3-13-14-7-8/h2-7H,1H3 |
InChI Key |
XDFMOHIAMCBYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=NC=C2 |
Origin of Product |
United States |
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